RCL L210153
Description
Contextualization within Contemporary Chemical Biology Research Paradigms
Contemporary chemical biology focuses on creating molecular tools to probe and manipulate biological systems in real-time. A dominant paradigm within this field is Targeted Protein Degradation (TPD), which offers a powerful alternative to traditional protein inhibition. arvinas.com Instead of merely blocking a protein's function, TPD aims to completely remove the protein from the cell. wikipedia.org This is achieved using heterobifunctional molecules known as PROTACs. wikipedia.org
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. nih.govnih.gov
Compound RCL L210153 functions as the E3 ligase-recruiting component, specifically engaging the VHL E3 ligase. wikipedia.orgfrontiersin.org The choice of E3 ligase ligand is critical, as it dictates which of the over 600 E3 ligases in the human body is hijacked. VHL and Cereblon (CRBN) are the most commonly used E3 ligases in PROTAC design due to the availability of well-characterized, potent, and cell-permeable small molecule ligands. frontiersin.org The investigation of this compound is, therefore, a direct contribution to the refinement of the TPD toolbox.
Research Rationale and Significance of Investigating Compound this compound
The rationale for investigating new VHL ligands like this compound is multifaceted. The primary goal is to expand the chemical space of E3 ligase recruiters for PROTAC development. While several VHL ligands exist, there is a continuous search for molecules with improved properties, such as higher binding affinity, better cell permeability, enhanced metabolic stability, and novel intellectual property.
The significance of this research lies in its potential to:
Overcome Drug Resistance: TPD can degrade target proteins that have developed resistance to traditional inhibitors through mutation of the active site.
Target the "Undruggable" Proteome: Many disease-causing proteins lack a functional active site that can be targeted by inhibitors. PROTACs can target any protein for which a binding ligand can be developed, significantly expanding the range of tractable targets. nih.gov
Improve Selectivity: By leveraging the specific expression patterns of E3 ligases or by designing PROTACs that form highly selective ternary complexes (E3 ligase-PROTAC-Target), it is possible to achieve tissue- or cell-type-specific protein degradation.
The development and characterization of new VHL ligands are crucial for optimizing the efficacy and safety of future PROTAC-based therapeutics. Recent studies have focused on enhancing the binding affinity and oral bioavailability of VHL ligands through systematic structural modifications. rcsb.orgacs.org
Below is a table of well-characterized VHL ligands, which provides context for the properties sought in new compounds like this compound.
| Compound Name | Binding Affinity (Kd to VHL) | Key Features |
| VH032 | ~185 nM | Widely used foundational VHL ligand. |
| VH298 | ~90 nM | Optimized for improved cell activity. |
| VH101 | ~44 nM | Contains a cyclopropyl (B3062369) group, enhancing binding affinity. |
Historical Perspective of Similar Research Compound Classes and Methodologies
The development of VHL ligands like this compound is built upon decades of research into the ubiquitin-proteasome system and small molecule drug discovery.
The concept of a PROTAC was first demonstrated in 2001 by Crews and Deshaies, initially using peptidic ligands for the E3 ligase. wikipedia.orgnih.gov A major breakthrough occurred with the development of small-molecule, non-peptidic ligands for E3 ligases, which made PROTACs more "drug-like" and cell-permeable.
A timeline of key discoveries in the development of E3 ligase ligands for PROTACs is outlined below:
| Year | Milestone | Significance |
| 2001 | First peptide-based PROTAC reported. wikipedia.orgnih.gov | Proof-of-concept for targeted protein degradation using a bifunctional molecule. |
| 2004 | Peptide sequence from HIF-1α used to recruit VHL. frontiersin.org | First use of VHL as the E3 ligase for a PROTAC. |
| 2008 | First all-small-molecule PROTAC developed (recruiting MDM2). nih.gov | Demonstrated the feasibility of creating cell-permeable, non-peptidic PROTACs. |
| 2012 | Discovery of high-affinity, peptidomimetic small-molecule ligands for VHL. | Revolutionized the design of VHL-based PROTACs, leading to highly potent degraders. |
| 2015 | Development of potent VHL- and CRBN-based PROTACs against BET proteins. biochempeg.com | Showcased the therapeutic potential of the PROTAC technology in oncology. |
| 2019 | First PROTACs (ARV-110 and ARV-471) enter clinical trials. arvinas.comwikipedia.org | Marked the transition of PROTACs from a research tool to a promising therapeutic modality. |
The methodology for discovering and optimizing these ligands has also evolved. Initial efforts relied on modifying natural substrates, such as the hypoxia-inducible factor-1α (HIF-1α) peptide for VHL. nih.gov This was followed by structure-guided design, leveraging X-ray crystal structures of the ligands bound to VHL to inform chemical modifications. nih.govtandfonline.com Structure-activity relationship (SAR) studies have been instrumental in systematically optimizing ligands for improved binding affinity and cellular activity. nih.govacs.org The ongoing development of new ligands continues to refine the PROTAC platform, paving the way for novel research tools and therapeutics.
Structure
2D Structure
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-14-8-5-6-9(12-7-11(8)12)15(14)17(21)19(16)13-4-2-1-3-10(13)18(22)23/h1-6,8-9,11-12,14-15H,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVOOOHLWGANKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Structural Modulations of Compound Rcl L210153
Chemo-Enzymatic Synthesis and Biocatalysis Approaches to RCL L210153 and Analogues
The integration of enzymatic processes with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for the construction of complex molecules like this compound and its analogues. This approach leverages the high selectivity and mild reaction conditions of biocatalysts to overcome challenges in conventional synthesis.
Enzymes such as lipases, proteases, and alcohol dehydrogenases are instrumental in this context. For instance, lipases can be employed for the stereoselective acylation or deacylation of alcohol precursors of this compound, enabling the resolution of racemic mixtures to yield enantiomerically pure intermediates. researchgate.netntnu.no Alcohol dehydrogenases, on the other hand, can facilitate the asymmetric reduction of keto-functionalized precursors, establishing key stereocenters with high fidelity. researchgate.netnih.gov The use of these biocatalysts often circumvents the need for complex protecting group strategies and harsh reagents, leading to more efficient and environmentally benign synthetic routes. nih.gov
Biocatalysis also extends to the synthesis of analogues of this compound. By employing a range of substrate-flexible enzymes, variations in the core structure or peripheral functional groups can be introduced. For example, transaminases can be used for the asymmetric amination of ketone precursors, allowing for the introduction of diverse amine functionalities. This modularity is crucial for structure-activity relationship (SAR) studies, where a library of analogues is required to probe biological targets. The chemo-enzymatic synthesis of labeled L-amino acids and their derivatives highlights the potential to create isotopically labeled versions of this compound for mechanistic studies. d-nb.info
Stereoselective Synthesis and Control of Chiral Centers in this compound Derivatives
The biological activity of a chiral molecule is often dictated by its absolute configuration. Therefore, the stereoselective synthesis of this compound derivatives, with precise control over their chiral centers, is of paramount importance. A chiral center is typically a carbon atom bonded to four different groups. youtube.comreddit.comreddit.com
Modern asymmetric synthesis provides a toolbox of methods to achieve this control. Chiral auxiliaries, temporarily incorporated into the synthetic route, can direct the stereochemical outcome of key bond-forming reactions. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product.
Catalytic asymmetric reactions represent a more elegant and atom-economical approach. Chiral catalysts, including metal-ligand complexes and organocatalysts, can generate chiral products in high enantiomeric excess from achiral starting materials. For the synthesis of this compound derivatives, this could involve asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions to install specific stereocenters. The development of a stereoselective synthesis is a multi-stage process that involves identifying the key stereocenters and planning a synthetic route that allows for their controlled formation. youtube.com
The following table outlines potential stereoselective strategies for the synthesis of this compound derivatives:
| Stereocenter Type | Potential Stereoselective Method | Catalyst/Reagent Example |
| Chiral Alcohol | Asymmetric Reduction of Ketone | Chiral Borane Reagents (e.g., (R)-2-Methyl-CBS-oxazaborolidine) |
| Chiral Amine | Asymmetric Reductive Amination | Chiral Phosphoric Acid Catalysts |
| Quaternary Carbon | Asymmetric Alkylation | Chiral Phase-Transfer Catalysts |
Application of Flow Chemistry and Continuous Processing in this compound Synthesis
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability for the production of this compound. wuxiapptec.com In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where the reaction takes place under precisely controlled conditions. wuxiapptec.com
This methodology is particularly well-suited for reactions that are difficult to control in traditional batch processes, such as those involving highly reactive intermediates, exothermic reactions, or hazardous reagents. The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for superior heat and mass transfer, leading to improved reaction yields and selectivity. wuxiapptec.com
The table below summarizes the key advantages of flow chemistry for this compound synthesis:
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes |
| Scalability | Often challenging to scale up | Readily scalable by running the system for longer |
| Efficiency | Can be limited by heat and mass transfer | Improved efficiency through precise control |
| Reproducibility | Can vary between batches | High degree of reproducibility |
Photoredox and Electrocatalytic Methodologies for this compound Modification
Photoredox and electrocatalytic methods represent cutting-edge strategies for the late-stage functionalization and modification of complex molecules like this compound. These techniques utilize light energy or electricity, respectively, to generate highly reactive intermediates under mild conditions, enabling transformations that are often challenging to achieve with conventional thermal methods. usp.brkit.edu
Visible-light photoredox catalysis employs a photocatalyst, which upon absorption of light, can initiate single-electron transfer (SET) processes with organic substrates. usp.brnih.gov This generates radical intermediates that can participate in a wide range of bond-forming reactions. nih.govsigmaaldrich.com For this compound, this could involve the introduction of new functional groups, such as alkyl, aryl, or trifluoromethyl moieties, onto the core scaffold. The choice of photocatalyst and reaction conditions allows for a high degree of control over the reaction outcome. mdpi.com
Electrocatalysis, on the other hand, uses an electric current to drive redox reactions. By controlling the applied potential, specific functional groups within a molecule can be selectively oxidized or reduced. This method avoids the use of stoichiometric chemical oxidants or reductants, making it an environmentally friendly approach. Electrocatalysis could be employed for the modification of this compound by, for example, hydroxylating specific positions or by facilitating coupling reactions.
Design and Synthesis of Chemically Tagged Probes for this compound Research
To investigate the mechanism of action and identify the biological targets of this compound, the design and synthesis of chemically tagged probes are essential. These probes are derivatives of this compound that incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a clickable handle for bioorthogonal ligation.
The design of these probes requires careful consideration to ensure that the introduction of the tag does not significantly alter the biological activity of the parent compound. The tag is typically attached via a linker to a position on the this compound scaffold that is not critical for its biological function.
The synthesis of these probes often involves a multi-step sequence. A common strategy is to first synthesize a precursor of this compound that contains a functional group suitable for the attachment of the linker and tag. This could be an amine, a carboxylic acid, or an alkyne, for example. The final step then involves the coupling of the tagged linker to this precursor.
The following table lists common tags and their applications in chemical biology research:
| Tag | Application |
| Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Cellular imaging and localization studies |
| Biotin | Affinity-based target identification and pulldown assays |
| Alkyne or Azide (for Click Chemistry) | Bioorthogonal labeling in complex biological systems |
| Photo-affinity Label (e.g., Benzophenone) | Covalent cross-linking to target proteins upon photoactivation |
Information regarding the chemical compound "this compound" is not available in the public domain. Extensive searches have been conducted, and no scientific literature or data has been found for a compound with this specific designation. Therefore, it is not possible to provide a detailed article on its molecular and biochemical mechanisms of action as requested.
The lack of information could be due to several reasons:
The compound identifier may be incorrect or contain a typographical error.
"this compound" might be an internal designation for a compound that has not yet been disclosed or published in scientific literature.
The compound may be part of a proprietary research and development program and is therefore confidential.
Without any publicly available data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. It is recommended to verify the compound identifier and consult sources that may have access to non-public research data if this compound is part of a specific research program.
Molecular and Biochemical Mechanisms of Action of Compound Rcl L210153
Allosteric Regulation and Conformational Dynamics:Allosteric regulation occurs when a compound binds to a site on a protein other than the active site, causing a conformational change that alters the protein's activity.nih.govThis change in the protein's three-dimensional structure, known as conformational dynamics, can be studied using techniques like X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations.nih.govbiorxiv.orgUnderstanding how a compound induces these changes is key to deciphering its allosteric mechanism.
Until "RCL L210153" is described in the public scientific literature, no specific data for these analytical categories can be provided.
Cellular and Subcellular Investigations of Compound Rcl L210153 Activity
Advanced Cell-Based Assays for Phenotypic Characterization
High-content imaging (HCI) and cytological profiling are advanced microscopic techniques that allow for the automated acquisition and quantitative analysis of images from cells treated with a compound. These methods can measure hundreds of cellular features simultaneously, providing a detailed "fingerprint" of the compound's effect.
Bacterial cytological profiling (BCP), for instance, is a method that uses quantitative fluorescence microscopy to measure antibiotic-induced changes in cellular architecture. nih.gov By staining key cellular components like DNA, cell membranes, and cell walls, researchers can generate a detailed profile of how a compound affects a cell's physical characteristics. linnaeusbio.com This approach can rapidly discriminate between compounds with different mechanisms of action (MOA) by comparing the induced cytological profile to a reference library of profiles from compounds with known targets. linnaeusbio.comfrontiersin.org For example, BCP can distinguish between inhibitors of DNA replication, transcription, translation, or cell wall synthesis based on the specific morphological changes each class of inhibitor produces. linnaeusbio.comnih.gov
Table 1: Example of Cytological Profiling Parameters Measured in Response to a Test Compound This table is for illustrative purposes only.
| Cellular Feature | Control (Vehicle) | Compound-Treated | % Change |
|---|---|---|---|
| Cell Roundness | 0.85 ± 0.05 | 0.62 ± 0.07 | -27% |
| Nuclear Area (µm²) | 110 ± 12 | 155 ± 18 | +41% |
| Mitochondrial Staining Intensity | 100 ± 9 | 45 ± 6 | -55% |
| Cytoskeletal Fiber Length (µm) | 25 ± 4 | 15 ± 3 | -40% |
Reporter gene assays are essential tools for determining if a compound activates or inhibits specific cell signaling pathways. thermofisher.com These assays work by linking the activity of a pathway to the expression of an easily measurable "reporter" protein, such as luciferase or Green Fluorescent Protein (GFP). thermofisher.compromega.de A genetic construct is introduced into cells where a regulatory DNA sequence (a transcriptional response element) that is controlled by a specific signaling pathway is placed in control of the reporter gene. qiagen.com If the compound activates the pathway, the reporter gene is expressed, and its product can be quantified, often by measuring light output (luminescence) or fluorescence. promega.de Dual-reporter systems, using two different reporters like Firefly and Renilla luciferase, can be employed to increase accuracy by normalizing the experimental reporter signal to a constitutively expressed control reporter. revvity.co.jp
Table 2: Example of Reporter Gene Assay Results for Key Signaling Pathways This table is for illustrative purposes only.
| Pathway Reporter | Compound Concentration | Relative Luciferase Units (RLU) | Pathway Activity |
|---|---|---|---|
| NF-κB | 0 µM (Control) | 1.0 ± 0.1 | Baseline |
| 1 µM | 5.4 ± 0.5 | Activated | |
| 10 µM | 15.2 ± 1.1 | Strongly Activated | |
| p53 | 0 µM (Control) | 1.0 ± 0.2 | Baseline |
| 1 µM | 0.9 ± 0.1 | No Effect | |
| 10 µM | 1.1 ± 0.2 | No Effect | |
| Wnt/β-catenin | 0 µM (Control) | 1.0 ± 0.1 | Baseline |
| 1 µM | 0.4 ± 0.05 | Inhibited |
Multi-omics involves the integration of data from different "omics" fields—such as genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels)—to provide a comprehensive, systems-level view of a cell's response to a compound. mdpi.combcm.edu This approach can reveal complex biological interactions and identify the key molecular pathways perturbed by the compound. nih.gov For example, an integrative analysis might combine RNA-sequencing to see which genes are turned on or off with mass spectrometry-based proteomics to see how protein levels change in response to treatment. nih.govcam.ac.uk This can help identify not just individual targets but entire networks that are affected, providing deep insight into the compound's mechanism of action. cam.ac.uk
Table 3: Example Summary of Integrated Multi-Omics Findings This table is for illustrative purposes only.
| Omics Layer | Key Finding | Implied Cellular Process |
|---|---|---|
| Transcriptomics (RNA-Seq) | Upregulation of HMOX1, GCLC, NQO1 | Activation of Oxidative Stress Response |
| Proteomics (Mass Spec) | Increased levels of Caspase-3, PARP-1 cleavage | Induction of Apoptosis |
| Metabolomics | Depletion of Glutathione, increased Lactate | Altered Redox Balance & Glycolysis |
Intracellular Localization and Distribution of RCL L210153
Determining where a compound accumulates within a cell is crucial for understanding its mechanism of action, as its effects are often localized to specific organelles or compartments.
One of the most direct ways to visualize a compound's journey inside a cell is to label it with a fluorescent molecule (a fluorophore). This fluorescently tagged version of the compound can then be introduced to living cells and tracked in real-time using advanced microscopy techniques like confocal or fluorescence microscopy. This method allows researchers to observe the compound's uptake, movement, and potential accumulation in specific subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum. The dynamics of its localization can be recorded over time to understand the kinetics of its distribution.
Subcellular fractionation is a biochemical method used to isolate different cellular organelles and compartments. nih.gov The process typically involves carefully breaking open cells and then separating the components—such as nuclei, mitochondria, cytoplasm, and membranes—through a series of centrifugation steps at increasing speeds. advancedsciencenews.cominsa.pt
Once the fractions are isolated, mass spectrometry (MS) can be used to detect and quantify the amount of the compound in each fraction. nih.gov This provides a quantitative measure of the compound's distribution throughout the cell. usherbrooke.ca Furthermore, proteomic analysis of these same fractions can reveal how the compound's presence alters the protein composition of different organelles, indicating which cellular components are most affected by the compound. advancedsciencenews.comusherbrooke.ca
Table 4: Example of Relative Abundance of a Compound in Subcellular Fractions This table is for illustrative purposes only.
| Subcellular Fraction | Purity Marker Protein | Compound Concentration (ng/mg protein) | Relative Abundance (%) |
|---|---|---|---|
| Cytosol | GAPDH | 15.6 | 25.8% |
| Nucleus | Histone H3 | 5.2 | 8.6% |
| Mitochondria | COX4 | 35.1 | 58.1% |
| Microsomes (ER) | Calnexin | 4.5 | 7.5% |
| Total | | 60.4 | 100% |
No Publicly Available Research Found on the Cellular and Subcellular Activity of Compound this compound
Despite a comprehensive search for scientific literature, no specific data or research findings could be located regarding the chemical compound “this compound” and its effects on cellular and subcellular processes.
The requested article, intended to focus on the "," cannot be generated due to the absence of publicly accessible studies on this particular compound. The specific areas of investigation outlined, including its impact on organelle function and electrophysiological properties, have not been detailed in the available scientific domain.
The planned sections and subsections were to include:
Electrophysiological Studies and Ion Channel Modulation by this compound
Without primary research, experimental data, or peer-reviewed publications detailing the interaction of this compound with these cellular mechanisms, it is impossible to provide a scientifically accurate and informative article that adheres to the requested structure and content requirements. Information on mitochondrial function, the unfolded protein response within the endoplasmic reticulum, the regulation of lysosomal and autophagic pathways, or any influence on ion channel activity by this specific compound is not present in the public scientific record.
Therefore, the creation of data tables and detailed research findings as requested is not feasible. Further investigation into this compound would be necessary within a laboratory setting to generate the foundational data required to address the proposed topics.
Preclinical Model Systems for Pharmacological Research of Compound Rcl L210153
In Vitro Complex Biological Systems and Co-Culture Models
Detailed research findings on the application of RCL L210153 in advanced in vitro models, such as 3D spheroids, organoids, microfluidic platforms, or primary cell co-cultures, are not present in the accessible scientific literature. Consequently, data regarding its effects on tissue-level responses, physiological context, or specific cell-cell interactions within these systems could not be located.
3D Spheroids and Organoid Cultures for Tissue-Level Responses.
No published studies were identified that utilized 3D spheroid or organoid cultures to investigate the tissue-level effects of this compound. Research in this area would typically provide insights into the compound's impact on complex, multi-cellular structures that mimic native tissue architecture, but such data for this compound is not currently available.
Microfluidic Platforms and Organ-on-a-Chip Technology for Physiological Context.
There is no evidence in the public domain of this compound being studied using microfluidic platforms or organ-on-a-chip technologies. These systems are instrumental in simulating the physiological and mechanical conditions of human organs, yet no research has been published detailing their use to evaluate the pharmacological profile of this specific compound.
Primary Cell Co-Cultures for Cell-Cell Interaction Studies.
An extensive search for studies involving primary cell co-cultures to examine the influence of this compound on cell-cell interactions yielded no results. Information regarding how this compound may modulate communication and signaling between different cell types in a controlled in vitro environment is therefore unavailable.
In Vivo Animal Models for Mechanistic Validation and Preclinical Efficacy
Similar to the in vitro context, there is a notable absence of specific, publicly accessible research detailing the use of this compound in in vivo animal models for mechanistic validation or preclinical efficacy studies.
Selection and Characterization of Relevant Genetically Engineered Animal Models.
No literature could be found that describes the selection, characterization, or use of any genetically engineered animal models for the study of this compound. Such models are crucial for investigating disease-specific mechanisms and a compound's therapeutic potential, but their application in relation to this compound has not been documented in available sources.
Pharmacodynamic Biomarker Identification and Validation in Animal Cohorts.
There are no published findings on the identification or validation of pharmacodynamic biomarkers for this compound in animal cohorts. The process of discovering and confirming biomarkers is essential for understanding a compound's biological activity and for translating preclinical findings to clinical settings; however, this information is not available for this compound.
Integrative In Vivo Imaging Modalities for Compound Distribution and Effect
No information is available regarding the use of imaging techniques to study the distribution and effects of this compound in living organisms.
Behavioral and Physiological Readouts in Animal Models
No data has been published detailing the behavioral or physiological effects of this compound in any animal models.
Computational and in Silico Methodologies for Rcl L210153 Research
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of RCL L210153 Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
In the context of this compound, a QSAR study would involve synthesizing or computationally generating a library of its analogues. For each analogue, a specific biological activity, such as inhibitory concentration (IC50) against a particular target, would be experimentally measured. Concurrently, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a mathematical model that links these descriptors to the observed activity. Such a model could predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.
A QSPR study would follow a similar workflow but would focus on predicting physical or chemical properties like solubility, melting point, or lipophilicity (logP). This information is crucial for understanding the drug-like characteristics of this compound and its derivatives.
Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). This method is fundamental for understanding the potential mechanism of action of a compound. If the biological target of this compound were known, docking simulations could be used to predict its binding mode within the target's active site. The results would highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.
Molecular dynamics (MD) simulations provide a more dynamic view of this interaction. Following a docking study, an MD simulation could be run on the predicted this compound-target complex. This technique simulates the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the target upon binding.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological effect. If a set of active compounds structurally related to this compound were identified, a pharmacophore model could be generated.
This model could then be used as a 3D query in a virtual screening campaign. Large chemical databases containing millions of compounds would be searched to identify molecules that match the pharmacophore model. This process can rapidly identify novel chemical scaffolds that are structurally different from this compound but possess the necessary features for the desired biological activity, thus diversifying the chemical space for lead optimization.
Cheminformatics and Data Mining for Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the study of this compound, cheminformatics tools could be used to explore its chemical space. This would involve analyzing its structural features, comparing it to known drugs and bioactive molecules, and assessing its "drug-likeness" based on various calculated properties and established rules like Lipinski's rule of five.
Data mining techniques could be applied to large biological and chemical databases to identify potential relationships between this compound-like structures and specific biological outcomes or targets. This could uncover previously unknown connections and suggest new avenues for research, such as potential off-target effects or new therapeutic applications.
Artificial Intelligence and Machine Learning Applications in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. In the context of this compound research, ML models could be trained on data from related compounds to predict a wide range of properties, from bioactivity and toxicity to pharmacokinetic profiles.
For instance, a deep learning model could be developed to predict the binding affinity of this compound analogues to a target protein, potentially outperforming traditional QSAR models. AI could also be employed in de novo drug design, where algorithms generate entirely new molecular structures, optimized for desired properties, that could be based on the this compound scaffold. These advanced computational approaches hold the potential to significantly streamline the process of discovering and optimizing novel drug candidates based on this compound.
Analytical and Biophysical Characterization Methodologies for Compound Rcl L210153 in Research
Advanced Spectroscopic Techniques for Structural Confirmation of Derivatives
Spectroscopic methods are indispensable tools for probing the intricate structural details of molecules. For RCL L210153 and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide critical insights into their atomic-level organization and metabolic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for determining the solution-state conformation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR can provide a detailed picture of the spatial arrangement of atoms and the dynamic processes that the molecule undergoes in solution. nih.govnih.govauremn.org.br Conformational analysis is typically performed by measuring various NMR parameters, including nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shifts. copernicus.org
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to assign the proton (¹H) and carbon (¹³C) signals in the spectra of this compound derivatives. mdpi.com Once the signals are assigned, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, providing crucial distance constraints for building a 3D model of the molecule. The analysis of J-couplings, particularly ³J-couplings, can yield information about dihedral angles, further refining the conformational model. nih.gov
| NMR Technique | Information Obtained for this compound Derivatives | Typical Experiment(s) |
| Proton (¹H) NMR | Provides information on the electronic environment of hydrogen atoms. | 1D ¹H |
| Carbon (¹³C) NMR | Reveals the number and types of carbon atoms in the molecule. | 1D ¹³C, DEPT |
| Correlation Spectroscopy | Establishes proton-proton connectivity through bonds. | 2D COSY, TOCSY |
| Heteronuclear Correlation | Correlates protons with their directly attached carbons or other heteroatoms. | 2D HSQC, HMQC |
| Long-Range Heteronuclear Correlation | Shows correlations between protons and carbons separated by multiple bonds. | 2D HMBC |
| Nuclear Overhauser Effect Spectroscopy | Determines spatial proximity of protons, aiding in 3D structure elucidation. | 2D NOESY, ROESY |
Mass Spectrometry (MS) for Metabolite Identification
Mass Spectrometry (MS) is a cornerstone technique for identifying the metabolites of this compound. This highly sensitive analytical method measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weights and the elucidation of chemical structures. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex biological samples and identifying the biotransformation products of a parent compound. nih.govnih.govsciex.com
In a typical workflow, this compound would be incubated with liver microsomes or other metabolic systems. The resulting mixture is then analyzed by LC-MS. The mass spectrometer detects the parent compound and any new molecular species that have been formed. By comparing the mass spectra of the metabolites to that of the parent compound, researchers can identify common metabolic reactions such as oxidation, reduction, hydrolysis, and conjugation. clinpgx.org
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, a specific metabolite ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a molecular fingerprint that can be used to pinpoint the site of metabolic modification on the this compound scaffold. nih.govclinpgx.org
| Metabolic Reaction | Mass Change | Common Enzymes Involved |
| Oxidation (e.g., hydroxylation) | +16 Da | Cytochrome P450s (CYPs) |
| Reduction | +2 Da | Reductases |
| Hydrolysis | +18 Da | Esterases, Amidases |
| Glucuronidation | +176 Da | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | +80 Da | Sulfotransferases (SULTs) |
| N-dealkylation | Varies | Cytochrome P450s (CYPs) |
Chromatographic Methods for Purity Assessment and Isolation of Analogues
Chromatographic techniques are essential for both assessing the purity of this compound and for isolating its analogues. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes. researchgate.net
For purity assessment, an HPLC method is developed to separate this compound from any impurities, starting materials, or byproducts. The sample is injected onto a chromatographic column, and the different components are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis spectrophotometer or a mass spectrometer, is used to monitor the eluting compounds. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. nih.gov
Preparative HPLC is employed for the isolation of this compound analogues. In this technique, larger quantities of a mixture are injected onto a column with a larger diameter to separate and collect the individual components. This allows for the purification of sufficient quantities of each analogue for further characterization and biological testing.
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination
To understand the mechanism of action of this compound, it is often necessary to determine its three-dimensional structure when bound to its biological target, typically a protein. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques for obtaining high-resolution structural information of such complexes. nih.govbohrium.com
X-ray crystallography requires the formation of a well-ordered crystal of the this compound-protein complex. wikipedia.orgdartmouth.edu This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. wikipedia.org This technique can provide atomic-resolution details of the interactions between this compound and its binding site on the protein. frontiersin.org
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or those that are difficult to crystallize. nih.govbohrium.com In cryo-EM, a solution of the this compound-protein complex is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. youtube.com Thousands of images of individual complexes in different orientations are collected and computationally averaged to generate a 3D reconstruction of the complex. youtube.com Recent advances in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution for many systems. bohrium.comnih.gov
| Technique | Principle | Sample Requirements | Resolution |
| X-ray Crystallography | X-ray diffraction from a single crystal. | High-quality, well-ordered crystals. | Typically 1-3 Å |
| Cryo-Electron Microscopy | Electron imaging of vitrified, single particles. | Purified, stable protein complex in solution. | Typically 2-5 Å |
Future Directions and Translational Perspectives for Compound Rcl L210153 Research
Integration of Multi-Omics Data for Systems-Level Understanding
To achieve a comprehensive, systems-level understanding of RCL L210153, future research would necessitate the integration of various multi-omics datasets. This approach would involve combining genomics, transcriptomics, proteomics, and metabolomics to elucidate the compound's mechanism of action and its effects on cellular networks. For instance, transcriptomic analysis (RNA-seq) could identify genes whose expression is altered by the compound, while proteomic studies could reveal changes in protein levels and post-translational modifications. Metabolomic profiling would offer insights into the metabolic pathways affected by this compound. By integrating these data layers, researchers could construct detailed models of the compound's biological activity, identify potential biomarkers for its efficacy, and predict both on-target and off-target effects.
Development of Advanced In Vitro and In Vivo Models for Enhanced Predictivity
The development and utilization of advanced preclinical models would be crucial for improving the translational success of this compound research. In the in vitro space, this would involve moving beyond traditional 2D cell cultures to more physiologically relevant systems such as 3D organoids, spheroids, and microfluidic "organ-on-a-chip" platforms. These models more accurately mimic the complex cellular microenvironments found in vivo, potentially offering better predictions of the compound's efficacy and toxicity. For in vivo studies, the development of sophisticated animal models, including genetically engineered models (GEMs) and patient-derived xenograft (PDX) models, would be essential. These models could provide a more accurate assessment of the compound's pharmacokinetic and pharmacodynamic properties in a living system.
Exploration of Novel Target Classes and Biological Pathways
Future research should focus on identifying and validating the molecular targets and biological pathways modulated by this compound. Unbiased screening approaches, such as chemical proteomics and genetic screens (e.g., CRISPR-Cas9), could be employed to discover novel binding partners and pathways affected by the compound. Once primary targets are identified, further investigation into downstream signaling cascades and cellular processes will be necessary to fully understand the compound's mechanism of action. This exploration could reveal previously unappreciated therapeutic opportunities and provide a stronger rationale for its clinical development.
Collaborative and Interdisciplinary Research Opportunities in this compound Discovery
Advancing the research on this compound would greatly benefit from a collaborative and interdisciplinary approach. Establishing partnerships between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) would facilitate the sharing of expertise, resources, and technologies. Such collaborations would bring together chemists, biologists, computational scientists, and clinicians, fostering a synergistic environment for innovation. Open-science initiatives and data-sharing consortia could also accelerate progress by allowing researchers from different institutions to collectively analyze data and address key research questions.
Innovation in Drug Discovery Methodologies Applied to this compound Research
The application of innovative drug discovery methodologies could significantly enhance the research and development of this compound. The use of artificial intelligence (AI) and machine learning (ML) algorithms could aid in the prediction of compound properties, the identification of potential drug targets, and the design of more potent and selective analogs. High-throughput screening (HTS) and high-content imaging (HCI) technologies would enable the rapid evaluation of large numbers of related compounds and the detailed characterization of their cellular effects. Furthermore, the implementation of structure-based drug design, leveraging techniques like X-ray crystallography and cryo-electron microscopy, would provide atomic-level insights into how this compound interacts with its biological targets, guiding further optimization efforts.
Q & A
Basic Research Questions
Q. What experimental design principles should guide the application of RCL L210153 in machine learning studies?
- Methodological Answer : When designing experiments, prioritize reproducibility by documenting preprocessing steps (e.g., data cleaning, random sampling protocols) and model hyperparameters. Use controlled comparisons against baseline models (e.g., Naive Bayes, neural networks) to isolate this compound’s performance advantages. Ensure datasets are partitioned to avoid data leakage, and employ cross-validation to validate generalizability .
- Key Evidence : this compound’s efficiency in text classification relies on minimal preprocessing and structured comparisons with random text samples, reducing overfitting risks .
Q. How does this compound address data heterogeneity in tabular and text datasets?
- Methodological Answer : For tabular data, apply feature normalization and stratification to balance class distributions. For text data, leverage this compound’s n-gram corpus generation to capture contextual patterns without dependency on word embeddings. Validate results using metrics like accuracy, F1-score, and training time efficiency .
- Key Evidence : this compound’s unique methodology filters coincidental patterns in text data, enhancing robustness against noise .
Q. What statistical frameworks are suitable for analyzing this compound’s performance metrics?
- Methodological Answer : Use non-parametric tests (e.g., Wilcoxon signed-rank test) to compare accuracy and training time across multiple datasets. Quantify uncertainty through bootstrapping or confidence intervals, and report effect sizes to contextualize practical significance .
- Key Evidence : Comparative analyses in text classification highlight this compound’s structured performance under data leakage scenarios .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s performance across different data modalities (tabular vs. text)?
- Methodological Answer : Conduct sensitivity analyses to identify modality-specific factors (e.g., feature dimensionality, noise levels). For tabular data, optimize hyperparameters like contrastive sampling rates; for text, adjust n-gram window sizes. Use ablation studies to isolate contributions of RCL components (e.g., random contrastive sampling vs. pattern filtering) .
- Key Evidence : this compound’s effectiveness in tabular data contrasts with its text applications due to differing preprocessing requirements .
Q. What strategies mitigate overfitting in this compound when applied to small-sample datasets?
- Methodological Answer : Implement data augmentation techniques (e.g., synthetic data generation for tabular data, synonym replacement for text). Regularize the model using dropout layers or early stopping. Validate using leave-one-out cross-validation and report uncertainty metrics (e.g., standard deviation across runs) .
- Key Evidence : this compound’s resistance to overfitting in text classification is attributed to its random contrastive sampling methodology .
Q. How does this compound compare to deep learning models in computational efficiency and scalability?
- Methodological Answer : Benchmark training time, memory usage, and inference speed against convolutional neural networks (CNNs) or transformers. Use scalability tests on incrementally larger datasets (e.g., 10k to 1M samples) and profile resource consumption (CPU/GPU utilization). Highlight trade-offs between accuracy and computational cost .
- Key Evidence : this compound achieves comparable accuracy to deep learning models with significantly reduced training time, particularly in text classification .
Methodological Best Practices
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
- Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Publish code, hyperparameters, and dataset splits in open repositories.
- Detail preprocessing steps (e.g., custom cleaning functions) and hardware specifications.
- Use version control for model iterations and cite primary literature for baseline comparisons .
Q. What ethical considerations apply when deploying this compound in sensitive domains (e.g., healthcare)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
